molecular formula C17H24N2O6 B2772392 (R)-4-Cbz-amino-2-Boc-amino-butyric acid CAS No. 101854-42-6; 70882-68-7

(R)-4-Cbz-amino-2-Boc-amino-butyric acid

Cat. No.: B2772392
CAS No.: 101854-42-6; 70882-68-7
M. Wt: 352.387
InChI Key: IILDIIAZNITTLB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Proteinogenic Amino Acids as Chiral Synthons in Stereoselective Transformations

In the vast landscape of biochemistry, a small set of 22 amino acids are proteinogenic, meaning they are encoded by the universal genetic code to build proteins. wikipedia.org However, nature's repertoire is far more extensive, featuring hundreds of non-proteinogenic amino acids (NPAAs) that serve diverse biological functions as metabolic intermediates, components of bacterial cell walls, and even toxins. wikipedia.orgnih.govacs.org Beyond their natural roles, NPAAs have become indispensable tools in modern organic chemistry, particularly as "chiral synthons" or "chiral building blocks". researchgate.netenamine.net

A chiral synthon is a molecule that contains a stereocenter (a chiral center) and can be incorporated into a larger molecule to control its three-dimensional structure. The preparation of enantiomerically pure compounds is a primary goal in many areas, especially in the pharmaceutical and agrochemical industries, as different enantiomers (mirror-image isomers) of a molecule often exhibit vastly different biological activities. iupac.org Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, frequently employs these chiral building blocks derived from the "chiral pool," which includes readily available natural products like amino acids. researchgate.netyoutube.comuwindsor.ca

The use of NPAAs in stereoselective transformations—chemical reactions that preferentially yield one stereoisomer over others—allows chemists to introduce specific stereochemistry into a target molecule with a high degree of control. nih.gov This approach is fundamental to building complex molecules with multiple chiral centers, a common feature of many natural products and pharmaceutical drugs. nih.govresearchgate.net The structural diversity of NPAAs provides a rich palette for synthetic chemists to design and construct novel molecular entities with tailored properties. nih.gov

The Pivotal Role of Orthogonally Protected Diamino Acids in Complex Molecular Construction

Many complex target molecules contain multiple reactive functional groups. During a multi-step synthesis, it is often necessary to temporarily "protect" or mask certain functional groups to prevent them from reacting under specific conditions, while allowing another part of the molecule to be modified. chemistry.coach This is where the concept of protecting groups becomes crucial.

The challenge intensifies when a molecule contains multiple similar functional groups, such as the two amino groups in a diamino acid. To selectively react one amino group while the other remains inert, chemists employ an elegant strategy known as orthogonal protection . libretexts.org This strategy involves using protecting groups for the different amino functions that can be removed under distinct, non-interfering chemical conditions. libretexts.org For example, one amino group might be protected with a group that is removed by acid, while the other is protected by a group that is removed by catalytic hydrogenation. This allows for the sequential and controlled unmasking and reaction of each amino group, a critical capability in the stepwise assembly of complex structures like peptides, peptidomimetics, and other biologically active compounds. documentsdelivered.comresearchgate.netacs.org

Orthogonally protected diamino acids are therefore powerful building blocks. They provide a pre-packaged, stereochemically defined core with two differentially reactive sites. This dual functionality enables the construction of both linear and branched molecular architectures, significantly expanding the synthetic possibilities for creating novel therapeutics and molecular probes. documentsdelivered.com

Overview of (R)-4-Cbz-amino-2-Boc-amino-butyric Acid as a Versatile Chiral Building Block

This compound is a prime example of a non-proteinogenic, orthogonally protected diamino acid that serves as a versatile chiral building block in organic synthesis. This compound incorporates the key features discussed previously: a defined stereocenter, two differentially protected amino groups, and a carboxylic acid moiety, making it a highly valuable synthon.

The structure features a four-carbon butyric acid backbone. osti.gov The chirality is fixed at the second carbon (the α-carbon), with the (R)-configuration. The amino group at this α-position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis, notable for its stability under a variety of conditions but easily removed with mild acids like trifluoroacetic acid (TFA). rsc.org

The second amino group, located at the fourth carbon (the γ-position), is protected by a carboxybenzyl (Cbz or Z) group. The Cbz group is another cornerstone of amine protection, characterized by its stability to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis. rsc.orgresearchgate.net

The orthogonality of the Boc and Cbz protecting groups is central to the utility of this molecule. A chemist can selectively deprotect the α-amino group using acid to perform a coupling reaction at that site, leaving the Cbz-protected γ-amino group untouched. Subsequently, the Cbz group can be removed via hydrogenation to allow for further modification at the γ-position. This precise control allows for the stepwise and site-selective elaboration of the molecule, making it an ideal starting material for complex synthetic targets.

Below are the key chemical properties of this compound.

PropertyValue
Compound Name This compound
CAS Number 70882-68-7 guidechem.comlookchem.com
Molecular Formula C17H24N2O6 guidechem.comlookchem.com
Molecular Weight 352.39 g/mol guidechem.comachemblock.com
Predicted pKa 3.90 ± 0.10 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILDIIAZNITTLB-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Enantiopurity in the Synthesis of R 4 Cbz Amino 2 Boc Amino Butyric Acid

Strategies for Establishing and Maintaining the (R)-Configuration at the Alpha-Carbon

The introduction and preservation of the desired stereochemistry at the α-carbon are critical challenges in the synthesis of chiral amino acids. Various strategies have been developed to achieve high enantiopurity, broadly categorized into chiral pool approaches and asymmetric synthetic methodologies.

Chiral Pool Approaches and Derivatization from Pre-existing Chiral Precursors

The chiral pool refers to the collection of abundant, naturally occurring enantiopure compounds that can serve as starting materials for the synthesis of more complex chiral molecules. wikipedia.org This approach is highly efficient as it leverages the pre-existing stereocenter of the starting material, often preserving it throughout the synthetic sequence. Key contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of (R)-4-Cbz-amino-2-Boc-amino-butyric acid, logical chiral precursors include L-aspartic acid and L-glutamic acid, which possess the requisite (S)-configuration at the alpha-carbon (note: the designation changes from S to R due to priority changes in the side chain, not an inversion of stereochemistry). A synthetic route could involve the selective reduction of the side-chain carboxylic acid to an amine. For instance, L-aspartic acid can be a starting point for the synthesis of enantiomerically pure amino alcohols and diamino alcohols. acs.org A common strategy involves the Hofmann or Curtius rearrangement of an L-asparagine derivative to introduce the second amino group. ucm.es

A hypothetical pathway starting from L-glutamic acid might involve the following key transformations:

Orthogonal Protection: The α-amino and α-carboxyl groups of L-glutamic acid are protected.

Side-Chain Amidation: The γ-carboxyl group is converted to an amide.

Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement to yield the γ-amino group.

Protecting Group Manipulation: The protecting groups are adjusted to afford the final Cbz and Boc functionalities.

A crucial aspect of this approach is the careful selection of protecting groups to prevent racemization at the α-carbon, which is susceptible to enolization under certain conditions.

Asymmetric Synthetic Methodologies for Related Diamino Acid Scaffolds

When a suitable chiral precursor is unavailable or impractical to use, asymmetric synthesis provides a powerful alternative for establishing the desired stereocenter. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Several asymmetric approaches have been developed for the synthesis of α,γ-diaminobutyric acid derivatives. nih.govresearchgate.netresearchgate.net One notable strategy is the catalytic asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes. nih.govresearchgate.net This reaction can be catalyzed by copper complexes with chiral ligands, leading to the formation of β-substituted-α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivities. nih.govresearchgate.net The resulting nitro group can then be reduced to an amine.

Another approach involves the diastereoselective Mannich-type reaction of N-(diphenylmethylene) glycine esters with chiral α-chloro-N-p-toluenesulfinylimines. rsc.org This method allows for the synthesis of γ-chloro-α,β-diamino acid derivatives, which can be further manipulated to obtain the desired diaminobutyric acid structure. The choice of base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), has been shown to significantly influence the anti-/syn-diastereoselectivity of the Mannich-type reaction. rsc.org

Enzymatic synthesis also presents a promising avenue for the asymmetric production of diamino acids. Engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been shown to catalyze stereoselective Mannich-type reactions between free α-amino acids and cyclic imines, providing a direct route to unprotected α,β-diamino acids. researchgate.netnih.gov

Asymmetric Synthesis Strategy Key Reaction Stereochemical Control Reported Selectivity
Catalytic Michael AdditionAddition of a glycine derivative to a nitroalkeneChiral copper-ligand complexHigh diastereo- and enantioselectivities
Diastereoselective Mannich ReactionAddition of a glycine enolate to a chiral sulfinylimineChiral auxiliary on the imineHigh diastereoselectivity
Enzymatic Mannich ReactionPLP-dependent enzyme-catalyzed addition of an amino acid to an imineEnzyme's chiral active siteHigh enantio- and diastereocontrol

Methodologies for Preserving Stereochemical Integrity During Multi-step Functional Group Transformations

Once the desired (R)-configuration at the alpha-carbon is established, it is imperative to maintain this stereochemical integrity throughout the subsequent functional group transformations required to arrive at the target molecule. Racemization is a significant risk, particularly during steps involving the activation of the carboxylic acid or the deprotection of the α-amino group. creative-peptides.com

The choice of protecting groups for the amino functionalities is critical. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are widely used in peptide synthesis due to their distinct deprotection conditions, which allow for orthogonal removal. peptide.com The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Cbz group is commonly cleaved by catalytic hydrogenation. peptide.com These conditions are generally considered mild enough to minimize racemization of the adjacent stereocenter.

However, racemization can still occur, especially during coupling reactions where the carboxylic acid is activated. The formation of an oxazolone (B7731731) intermediate is a common mechanism for racemization. To suppress this, coupling reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives. researchgate.net

Careful control of reaction conditions such as temperature and pH is also essential. For instance, guanidination of proteins at elevated temperatures or high pH has been shown to induce the formation of D-amino acids. rsc.org Similarly, strongly basic or acidic conditions during deprotection steps should be carefully evaluated to prevent epimerization. creative-peptides.com The use of milder deprotection strategies, such as thiol-labile protecting groups, can be advantageous in minimizing side reactions like racemization. nih.govresearchgate.net

Transformation Step Potential for Racemization Mitigation Strategy
Carboxylic Acid Activation (e.g., for coupling)High, via oxazolone formationUse of coupling additives (e.g., HOBt), optimized temperature and base
α-Amino Group DeprotectionModerate, depending on conditionsUse of orthogonal protecting groups with mild deprotection conditions (e.g., Boc, Cbz), avoiding harsh acids/bases
Side-Chain ManipulationsLow to moderate, depending on reagentsCareful selection of reagents and reaction conditions to avoid enolization of the α-carbon

Analytical Techniques for Enantiomeric Purity Assessment in Protected Amino Acids

The verification of enantiomeric purity is a critical final step in the synthesis of any chiral compound. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-protected amino acids like the target compound, polysaccharide-based CSPs are often effective. uni-muenchen.de Macrocyclic glycopeptide-based CSPs are also popular due to their multimodal capabilities and broad selectivity for a variety of amino acid derivatives, including those with Boc and Fmoc protecting groups. lookchem.com The choice of mobile phase, including the type and concentration of organic modifier, can significantly impact the separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral resolving agent, the enantiomers of a chiral analyte can be converted into diastereomers, which are distinguishable by NMR. creative-peptides.com Chiral lanthanide shift reagents have been used for this purpose, but can cause line broadening. creative-peptides.com An alternative approach involves the use of a symmetrical achiral molecule as a resolving agent, which can induce chemical shift non-equivalence in the NMR spectra of the enantiomers without forming diastereomers. creative-peptides.com For compounds containing fluorine, 19F NMR can be a particularly sensitive method for enantiodiscrimination after derivatization with a chiral fluorinated reagent. uni-muenchen.de

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration. By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated. While a relatively simple and non-destructive method, its accuracy can be affected by the presence of other optically active impurities.

Analytical Technique Principle of Operation Advantages Considerations
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phaseHigh resolution and sensitivity, applicable to a wide range of compoundsRequires development of specific methods for each compound
NMR SpectroscopyFormation of diastereomeric complexes or induced non-equivalence in a chiral environmentProvides structural information, can be used for absolute configuration determinationMay require derivatization or the use of expensive chiral resolving agents
PolarimetryMeasurement of the rotation of plane-polarized lightSimple, non-destructive, provides a direct measure of enantiomeric excessCan be affected by impurities, requires knowledge of the specific rotation of the pure enantiomer

Advanced Synthetic Methodologies for R 4 Cbz Amino 2 Boc Amino Butyric Acid and Its Analogs

De Novo Synthetic Routes Towards Substituted Butyric Acid Frameworks

De novo synthesis offers the flexibility to construct the substituted butyric acid backbone from simple, achiral starting materials, with stereochemistry being introduced during the synthetic sequence. A prominent strategy involves the asymmetric Michael addition, which is a powerful carbon-carbon bond-forming reaction. acs.orgacs.org For instance, the catalytic asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes has been developed to produce α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivity. acs.orgacs.org This approach utilizes a copper catalyst with a chiral P,N-ferrocene ligand to control the stereochemical outcome. acs.org

Another versatile method is the Mannich-type reaction. The asymmetric synthesis of γ-chloro-α,β-diamino acid derivatives has been achieved through highly diastereoselective Mannich-type reactions of glycine esters with a chiral α-chloro-N-p-toluenesulfinylimine. rsc.org The stereoselectivity of this reaction can be influenced by the choice of base used to form the glycine enolate. rsc.org

Furthermore, conjugate addition reactions provide an effective route. The synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid has been accomplished via the conjugate addition of a homochiral lithium amide to α,β-unsaturated esters, followed by in situ amination. rsc.org These methods underscore the power of asymmetric catalysis and chiral auxiliaries in building complex amino acid frameworks from the ground up.

Table 1. Summary of Selected De Novo Synthetic Strategies
StrategyKey ReactionStarting Materials (Example)Key FeaturesReference
Asymmetric Michael AdditionCu-catalyzed conjugate additionGlycine derivatives, NitroalkenesHigh diastereo- and enantioselectivity; use of chiral ligands. acs.orgacs.org
Asymmetric Mannich ReactionDiastereoselective addition to sulfinylimineGlycine esters, α-chloro-N-sulfinylimineCreates α,β-diamino acid derivatives; stereocontrol via chiral auxiliary. rsc.org
Conjugate Addition/AminationAddition of chiral lithium amidetert-butyl (E)-crotonate, Homochiral lithium amideGenerates anti- and syn-diamino esters with high diastereomeric excess. rsc.org

Transformations from Related Amino Acid Precursors and their Derivatives

Synthesizing complex amino acids from readily available, chiral proteinogenic amino acids is an efficient and common strategy. Precursors such as glutamic acid, aspartic acid, and homoserine serve as valuable starting points for producing 2,4-diaminobutyric acid (DAB) derivatives. google.comoregonstate.edunih.gov

One established route involves the use of L-glutamine. The amino group can be protected with a Carbobenzyloxy (Cbz) group, followed by degradation of the amide bond to yield the desired diaminobutyric acid framework. google.com Another approach starts from homoserine, where the amino and carboxyl groups are first protected. google.com A subsequent Mitsunobu reaction can be used to introduce a second nitrogen functionality, which, after a series of deprotection and transformation steps, yields the target 2,4-diaminobutyric acid derivative. google.com The synthesis of 2,4-diaminobutyric acid from glutamic acid has also been demonstrated through a Schmidt reaction. oregonstate.edu

These transformations leverage the inherent stereochemistry of the starting amino acid, avoiding the need to establish chirality during the synthesis. The choice of precursor often depends on the desired final structure and the specific functional group manipulations required.

Table 2. Amino Acid Precursors for 2,4-Diaminobutyric Acid Synthesis
PrecursorKey Transformation StepsAdvantagesReference
L-Glutamic Acid / L-GlutamineAmino group protection, amide bond degradation (e.g., Hofmann or Curtius rearrangement), deprotection.Commercially available and inexpensive chiral pool starting material. google.comoregonstate.edu
L-Aspartic AcidReduction of the side-chain carboxylic acid to an alcohol, conversion to an amine.Provides a direct route to the α,β-diamino acid backbone. nih.gov
L-HomoserineProtection of amino and carboxyl groups, activation of the side-chain hydroxyl group, nucleophilic substitution with a nitrogen source (e.g., via Mitsunobu reaction), deprotection.The side-chain hydroxyl group is readily functionalized. google.comnih.gov

Orthogonal Protecting Group Strategies: Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc)

The differential protection of the α- and γ-amino groups in (R)-4-Cbz-amino-2-Boc-amino-butyric acid is crucial for its utility as a synthetic building block. The Carbobenzyloxy (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups are carbamate-based protecting groups that exhibit orthogonal stability, meaning one can be removed under conditions that leave the other intact. masterorganicchemistry.comvaia.com This allows for the selective functionalization of each amino group at different stages of a synthesis. masterorganicchemistry.com

The introduction of Boc and Cbz protecting groups is typically straightforward.

Boc Group Installation : The Boc group is most commonly introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk The reaction is efficient and can be performed under aqueous or anhydrous conditions, making it highly versatile. organic-chemistry.org The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. chemistrysteps.com

Cbz Group Installation : The Cbz group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a mild base, such as sodium carbonate, often under Schotten-Baumann conditions. total-synthesis.comstudysmarter.co.uk The amine attacks the highly reactive chloroformate, displacing the chloride and forming the stable carbamate (B1207046) linkage. total-synthesis.com

The key to the orthogonal strategy lies in the distinct stability profiles of the Boc and Cbz groups. masterorganicchemistry.comtotal-synthesis.com

Boc Group : The Boc group is characterized by its lability under acidic conditions. organic-chemistry.orgchemistrysteps.com It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.comresearchgate.net However, it is stable to a wide range of other conditions, including catalytic hydrogenation and basic conditions. masterorganicchemistry.comorganic-chemistry.org

Cbz Group : In contrast, the Cbz group is stable to most acidic and basic conditions. chemistrysteps.comtotal-synthesis.com Its primary mode of cleavage is through catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which reduces the benzyl group to toluene (B28343) and liberates the free amine after decarboxylation. masterorganicchemistry.comtotal-synthesis.com While generally acid-stable, it can be cleaved by very harsh acidic conditions such as HBr in acetic acid. total-synthesis.com

Table 3. Comparative Stability of Boc and Cbz Protecting Groups
ConditionBoc Group StabilityCbz Group StabilityReference
Strong Acid (e.g., TFA, HCl)LabileStable masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com
Base (e.g., NaOH, Piperidine)StableStable masterorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation (H₂/Pd-C)StableLabile masterorganicchemistry.comchemistrysteps.com
NucleophilesStableStable organic-chemistry.org

The differing stabilities of the Boc and Cbz groups allow for precise, selective deprotection.

Selective Boc Removal : To deprotect the amine at the α-position of this compound, the compound is treated with a strong acid. Anhydrous acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are commonly used to efficiently remove the Boc group while leaving the Cbz group at the γ-position unaffected. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com This exposes the α-amino group for further reactions, such as peptide bond formation.

Selective Cbz Removal : To deprotect the amine at the γ-position, catalytic hydrogenation is the method of choice. masterorganicchemistry.commasterorganicchemistry.com The compound is subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemistrysteps.com This procedure cleanly cleaves the Cbz group, leaving the acid-labile Boc group at the α-position fully intact. masterorganicchemistry.com This pathway allows for modification of the side-chain amino group.

This orthogonal relationship is fundamental to the use of such building blocks in the stepwise assembly of peptides and other complex nitrogen-containing molecules. masterorganicchemistry.compeptide.com

Table 4. Conditions for Selective Deprotection
Protecting Group to RemoveReagents and ConditionsOther Group StatusReference
BocTrifluoroacetic acid (TFA) in Dichloromethane (DCM); or HCl in an organic solvent (e.g., dioxane, ether).Cbz group remains intact. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com
CbzH₂ gas, Palladium on Carbon (Pd/C) catalyst in a solvent like Methanol, Ethanol, or Ethyl Acetate.Boc group remains intact. masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com

Catalytic and Biocatalytic Approaches in Stereoselective Synthesis of Protected Amino Acids

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and stereoselectivity. Both chemical and biological catalysts are employed for the asymmetric synthesis of chiral amino acids. mdpi.comnih.gov

Catalytic Approaches: Asymmetric catalysis provides a direct route to enantiomerically pure amino acids. mdpi.comacs.org For example, transition metal catalysts, such as those based on copper, can be used in conjugate addition reactions to create chiral α,γ-diaminobutyric acid derivatives with excellent stereocontrol. acs.orgacs.org Another approach is the use of chiral Brønsted acid catalysts for direct Mannich reactions, which can deliver free β²-amino acids in a single pot. acs.org These methods are highly valuable as they can be scalable and offer access to a broad range of substrates. acs.org

Biocatalytic Approaches: The use of enzymes offers a sustainable and highly selective alternative for synthesizing chiral amino acids. mdpi.comnih.govrsc.org Key enzyme classes used for this purpose include:

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of α-keto acids to produce chiral amino acids with very high enantioselectivity. mdpi.com This process is often coupled with a cofactor regeneration system (e.g., using formate (B1220265) dehydrogenase) to make it economically viable. mdpi.com

Transaminases (TAs): These enzymes transfer an amino group from a donor molecule (like isopropylamine) to a keto acid acceptor, producing a chiral amino acid.

Imine Reductases (IREDs): IREDs can catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. nih.govresearchgate.net They have been successfully used on a gram scale to yield optically pure products. researchgate.net

Biocatalytic methods are prized for their exceptional selectivity (enantio-, chemo-, and regioselectivity) and their ability to operate under mild, environmentally friendly conditions. nih.govnih.gov

Table 5. Comparison of Catalytic and Biocatalytic Methods
ApproachCatalyst TypeExample ReactionAdvantagesReference
Chemical CatalysisChiral transition metal complexes (e.g., Cu/P,N-ferrocene); Chiral Brønsted acids.Asymmetric Michael addition; Asymmetric Mannich reaction.Broad substrate scope, high turnover numbers, well-established methodologies. acs.orgacs.orgacs.org
BiocatalysisEnzymes (e.g., Dehydrogenases, Transaminases, Imine Reductases).Reductive amination of keto acids; Reductive coupling of ketones and amines.Extremely high stereoselectivity, mild reaction conditions (aqueous, room temp), environmentally benign. mdpi.comnih.govrsc.orgresearchgate.net

Chemical Reactivity and Derivatization of R 4 Cbz Amino 2 Boc Amino Butyric Acid

Reactivity at the Carboxylic Acid Functionality (e.g., Esterification, Amide Coupling)

The carboxylic acid group of (R)-4-Cbz-amino-2-Boc-amino-butyric acid is a primary site for derivatization, most commonly through esterification and amide bond formation. These reactions are fundamental in peptide synthesis and the creation of small molecule libraries.

Esterification: The carboxylic acid can be converted to various esters (methyl, ethyl, benzyl (B1604629), etc.) to mask its reactivity, improve solubility, or prepare for subsequent reactions. Common methods include:

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.orgpeptide.comacs.org This procedure is known for its mild conditions, which prevent racemization at the α-carbon. acs.org

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., cesium carbonate) and then alkylated with an appropriate alkyl halide to form the desired ester.

Acid-Catalyzed Esterification: While effective for simple carboxylic acids, direct acid-catalyzed esterification (Fischer esterification) is less common for this substrate due to the acid-labile nature of the Boc protecting group.

Amide Coupling: The formation of an amide bond is one of the most frequent transformations involving this functionality. nih.gov This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions like racemization. iris-biotech.de A variety of modern coupling reagents have been developed for this purpose. nih.govresearchgate.net

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCCommonly used, often with additives like HOBt or HOAt to suppress racemization. peptide.comiris-biotech.de
Phosphonium SaltsPyBOP, PyAOPHighly effective, particularly for sterically hindered couplings. peptide.comiris-biotech.de
Uronium/Aminium SaltsHATU, HBTU, TBTU, COMUVery efficient and fast-acting reagents with low rates of epimerization. peptide.comiris-biotech.de

Transformations Involving the Cbz-Protected Amino Group (e.g., Hydrogenolytic Cleavage, Nucleophilic Substitutions)

The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for amines, stable to the acidic and basic conditions often used to remove Boc and Fmoc groups, respectively. total-synthesis.comtotal-synthesis.com Its primary mode of cleavage is through hydrogenolysis.

Hydrogenolytic Cleavage: The most common method for Cbz deprotection is catalytic hydrogenation. taylorfrancis.commasterorganicchemistry.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). taylorfrancis.comthalesnano.comnih.gov The reaction proceeds under mild conditions and breaks the benzylic C-O bond. total-synthesis.com

The mechanism involves the catalytic hydrogenolysis of the benzyloxy group to form toluene (B28343) and an unstable carbamic acid intermediate, which rapidly decomposes to release the free amine and carbon dioxide. taylorfrancis.com Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) in transfer hydrogenation, can also be employed. researchgate.net The Cbz group's stability under acidic conditions allows it to remain intact during the selective removal of a Boc group. masterorganicchemistry.com

Other Deprotection Methods: While hydrogenolysis is standard, the Cbz group can also be cleaved under harsh acidic conditions (e.g., HBr in acetic acid), although this method lacks the orthogonality desired when a Boc group is present. total-synthesis.com Other methods include the use of low-carbon alcohols or nucleophilic reagents like 2-mercaptoethanol (B42355) under specific conditions. researchgate.netorganic-chemistry.org

Transformations Involving the Boc-Protected Amino Group (e.g., Acidolytic Cleavage, subsequent Amino Group Reactions)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgjk-sci.com This acid sensitivity is the cornerstone of its utility and orthogonality with the Cbz group. total-synthesis.com

Acidolytic Cleavage: The deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. jk-sci.comyoutube.comfishersci.co.uk

The mechanism involves the initial protonation of the carbamate (B1207046) carbonyl oxygen by the acid. commonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The tert-butyl cation is typically scavenged by the solvent or can deprotonate to form gaseous isobutene. total-synthesis.comcommonorganicchemistry.com The orthogonality of this deprotection is highlighted by the fact that the Cbz group remains unaffected by these acidic conditions. masterorganicchemistry.comorganic-chemistry.org

Reagent SystemTypical ConditionsNotes
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)Very common, fast, and efficient. The product is obtained as the TFA salt. jk-sci.comcommonorganicchemistry.com
Hydrogen Chloride (HCl)4M HCl in Dioxane or Ethyl AcetateAlso widely used; the product is isolated as the hydrochloride salt.
Oxalyl Chloride / MethanolMild conditions at room temperature.A milder alternative to strong acids like TFA or HCl. nih.gov
Thermal DeprotectionHigh temperatures (e.g., >180 °C) in continuous flow.Can offer selectivity in the absence of acid catalysts. acs.org

Subsequent Amino Group Reactions: Once the α-amino group is deprotected, it becomes a nucleophilic site for a wide array of chemical transformations, including:

Acylation/Amide Bond Formation: Reaction with another N-protected amino acid to extend a peptide chain.

N-Alkylation: Reaction with alkyl halides to form secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Selective Modifications of the Butyric Acid Carbon Chain for Structural Diversification

Beyond the functional groups at the termini and in the side chains, the carbon backbone of the butyric acid moiety offers opportunities for structural modification, leading to novel amino acid derivatives. While direct functionalization of the saturated carbon chain of this compound can be challenging, modifications can be envisioned through multi-step synthetic sequences or by starting from different precursors.

One potential strategy involves the synthesis of derivatives from precursors where the carbon chain is already functionalized. For example, starting from a derivative of malic acid or tartaric acid could introduce hydroxyl groups onto the carbon backbone, as has been demonstrated in the synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). researchgate.net Such hydroxylated derivatives could then be further modified through oxidation, etherification, or esterification to introduce additional diversity.

Another approach could involve the conversion of a precursor's side chain into a different functional group. For instance, a process starting from a propionic acid derivative with a β-carboxamido group can be converted to a nitrile, which is then reduced to an aminomethyl group, effectively extending the carbon chain and creating a diaminobutyric acid structure. google.com This suggests that by choosing appropriately substituted precursors, a variety of functionalities could be introduced at the C3 or C4 positions of the butyric acid backbone. Research into derivatives of 2,4-diaminobutyric acid for applications in antimicrobial agents and cancer research highlights the value of such structural diversification. ontosight.ai

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids, those not found among the 20 common genetically coded amino acids, are of significant interest in medicinal chemistry and chemical biology. nih.govwikipedia.org They serve as essential components for creating novel peptide structures with enhanced properties. The structural framework of (R)-4-Cbz-amino-2-Boc-amino-butyric acid provides a robust starting point for the synthesis of these specialized amino acids.

The synthesis of branched-chain amino acids (BCAAs) and other multi-substituted amino acids is a key area where derivatives of diaminobutyric acid are employed. nih.govwikipedia.orgnih.gov The presence of two distinct amino functionalities in this compound allows for regioselective elaboration. For instance, the γ-amino group (protected with Cbz) can be selectively deprotected and modified, or the α-amino group (protected with Boc) can be involved in peptide coupling, while the side chain is altered. This differential reactivity enables the introduction of various substituents, leading to the creation of amino acids with novel side chains that can influence the structure and function of peptides.

The synthesis of these complex structures often involves multi-step sequences where the protected diaminobutyric acid core is methodically functionalized. This strategy is critical for producing unique amino acid variants that can be used to probe biological systems or to act as key components in drug candidates. researchgate.net

Conformationally restricted amino acids are crucial tools in drug design as they help to lock a peptide or small molecule into a specific bioactive conformation, which can lead to increased potency and selectivity. nih.govlifechemicals.com this compound is an excellent precursor for such analogues. The α- and γ-amino groups can be strategically used to form cyclic structures. For example, intramolecular cyclization reactions can lead to the formation of various ring systems, such as lactams, thereby restricting the rotational freedom of the molecule. oregonstate.edu

These cyclization strategies can generate scaffolds that mimic the secondary structures of peptides, like β-turns. researchgate.netuni-regensburg.de By constraining the molecular backbone, these analogues provide valuable insights into the conformational requirements for biological activity and can lead to the development of more stable and effective therapeutic agents. nih.gov

Design and Synthesis of Peptidomimetics and Molecular Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov The unique stereochemistry and functional group arrangement of this compound make it a highly sought-after building block in this field. acs.org

The incorporation of diaminobutyric acid derivatives into peptide chains allows for the creation of analogues with specific, predictable three-dimensional structures. researchgate.netacs.org The γ-amino group provides a point for side-chain modification or for creating linkages that can induce specific turns or helical structures within the peptide. This is particularly important for mimicking the bioactive conformation of a natural peptide ligand when it binds to its receptor.

By replacing a standard amino acid with a derivative of this compound, chemists can introduce conformational constraints that stabilize a desired secondary structure. nih.gov This control over conformation is a key strategy in the rational design of potent and selective peptide-based drugs. tcichemicals.com

Table 1: Examples of Peptide Analogues Synthesized Using Diaminobutyric Acid (DAB) Derivatives
Analogue TypeStructural Feature Introduced by DABResulting Conformational PropertyPotential Application
β-Turn MimeticForms part of a cyclic lactam structureStabilized reverse turnReceptor binding, enzyme inhibition
Helical PeptideSide-chain to side-chain linkageConstrained helical foldAntimicrobial peptides, protein-protein interaction inhibitors
Cyclic PeptideBackbone cyclization via α- or γ-amino groupReduced flexibility, increased stabilityTherapeutics, molecular imaging agents

The ability to perform selective reactions on the two amino groups of this compound is instrumental in the synthesis of complex cyclic and polycyclic scaffolds. nih.govmdpi.com These architectures are of great interest in drug discovery as they provide rigid frameworks that can be decorated with functional groups to interact with biological targets. Head-to-tail, head-to-side-chain, and side-chain-to-side-chain cyclizations are all possible strategies that can be employed using this versatile building block. mdpi.com

The resulting macrocyclic structures can exhibit unique biological activities and often possess improved pharmacokinetic properties compared to their linear counterparts. The diversification of these scaffolds is a powerful approach for exploring new chemical space in the search for novel therapeutics. lifechemicals.com

Precursor for Advanced Molecular Scaffolds in Chemical Biology Research and Probe Development

Beyond its use in drug development, this compound serves as a precursor for creating sophisticated molecular tools for chemical biology research. nih.govnih.gov These tools, including molecular probes, are designed to investigate biological processes at the molecular level. The orthogonally protected amino groups allow for the sequential attachment of different functionalities, such as fluorescent tags, affinity labels, or cross-linking agents.

For example, one amino group can be used to incorporate the scaffold into a peptide or small molecule that targets a specific protein, while the other amino group can be functionalized with a reporter group. acs.orgfishersci.ca This allows for the creation of probes that can be used to visualize protein localization, quantify enzyme activity, or identify binding partners in complex biological systems. The defined stereochemistry ensures that the probes interact with their targets in a specific and predictable manner. lifechemicals.com

Utility in Combinatorial Library Synthesis for Molecular Discovery

This compound is a highly valuable chiral building block for the construction of combinatorial libraries aimed at accelerating molecular discovery. Its utility in this field stems directly from its unique structural features: a defined stereocenter and, most importantly, two differentially protected amino groups. This configuration provides a scaffold upon which molecular diversity can be systematically introduced at two distinct points, facilitating the rapid generation of large collections of related but structurally unique compounds.

Combinatorial chemistry is a powerful strategy in drug discovery and materials science, enabling the synthesis of a vast number of compounds in a single process. nih.gov These compound libraries are then screened for desired biological activity or physical properties. The quality and diversity of a library are critically dependent on the building blocks used in its synthesis. Non-canonical amino acids, such as derivatives of 2,4-diaminobutyric acid (DAB), are particularly useful for creating libraries of peptidomimetics—molecules that mimic the structure of natural peptides but often possess improved properties like enhanced stability against enzymatic degradation. mdpi.comchemdiv.com

The key to the utility of this compound is the presence of two orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the carboxybenzyl (Cbz) group at the γ-amino position. Orthogonal protecting groups can be removed selectively under different chemical conditions. Typically, the Boc group is cleaved using a moderately strong acid (like trifluoroacetic acid), while the Cbz group is removed via catalytic hydrogenation.

This orthogonality allows for a controlled, stepwise derivatization of the diaminobutyric acid scaffold during solid-phase synthesis, a common technique for generating combinatorial libraries. nih.gov For instance, the building block can be anchored to a solid support, followed by the removal of the Boc group. A first set of diverse chemical moieties (R¹) can then be coupled to the newly freed α-amino group. Subsequently, the Cbz group can be removed, exposing the γ-amino group for reaction with a second set of building blocks (R²). This two-dimensional diversification strategy allows for the creation of a large library of compounds from a manageable number of starting reagents.

Research has demonstrated the successful incorporation of diaminobutyric acid (Dab) as an unnatural monomer in the variable region of peptide libraries, highlighting the compatibility of this scaffold in established combinatorial synthesis protocols. researchgate.net

The strategic application of this compound in a hypothetical combinatorial library synthesis is outlined in the table below.

StepReactionPosition of ModificationDiversity Elements IntroducedResulting Structure
1 Anchor to Solid SupportCarboxylic AcidSolid Support (Resin)Resin-Bound Scaffold
2 Selective Boc Deprotectionα-Amino Group (C2)NoneFree α-Amine
3 First Diversificationα-Amino Group (C2)Library of Carboxylic Acids (R¹-COOH)R¹ Acyl Group at C2
4 Selective Cbz Deprotectionγ-Amino Group (C4)NoneFree γ-Amine
5 Second Diversificationγ-Amino Group (C4)Library of Acylating Agents (R²-X)R² Group at C4
6 Cleavage from ResinCarboxylic AcidNoneFinal Library of Compounds

This systematic approach enables the synthesis of libraries with the general structure R¹-NH-CH(CH₂CH₂-NH-R²)-COOH, where R¹ and R² are varied. The resulting compounds can be screened to identify novel ligands for biological targets, leading to new therapeutic agents or chemical probes for biological research. The defined (R)-stereochemistry of the building block ensures that each member of the library is a single enantiomer, which is crucial for interpreting structure-activity relationships (SAR) from screening results.

Q & A

Q. What computational methods predict the conformational flexibility of this compound in solution, and how does this impact its biological activity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to analyze backbone dihedral angles.
  • QM/MM Calculations : Identify low-energy conformers stabilizing hydrogen bonds with solvent.
  • Correlation with Bioactivity : Rigid conformers (e.g., β-turn motifs) enhance binding to peptide receptors, while flexible forms reduce specificity .

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